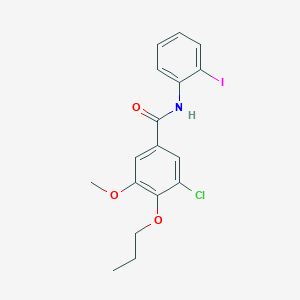![molecular formula C21H26N2O3S B4578601 2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)
2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, employing strategies such as functional group transformations and molecular scaffolding. While no specific synthesis for "2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide" was identified, analogous compounds have been synthesized through similar sophisticated organic synthesis techniques, indicating the potential methodologies that could be involved in its synthesis. These processes typically include the formation of the furamide backbone, introduction of the piperidinylcarbonyl group, and attachment of the benzothienyl moiety, showcasing the complexity and specificity required in such syntheses (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds like "2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide" is crucial for understanding their chemical behavior and properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in elucidating these structures. Studies on similar compounds have detailed their molecular geometry, confirming the presence of intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are essential for their reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of "2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide" is influenced by its functional groups and molecular structure. Such compounds are likely to undergo reactions typical of furamides, benzothiophenes, and piperidines, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can significantly alter the compound's chemical properties, potentially leading to the development of new materials or pharmacologically active agents (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are determined by their molecular structure. For "2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide," these properties would be influenced by its molecular weight, polarity, and functional groups. Similar compounds have been characterized to determine these physical properties, providing insights into their behavior in different environments and under various conditions (Sharma et al., 2016).
科学的研究の応用
Synthesis and Applications in Drug Development
Synthesis of Polyamides Incorporating Heterocyclic Units : Research into polyamides incorporating various heterocyclic units demonstrates the synthetic versatility of compounds with structures somewhat related to the compound . These polyamides, created through reactions with diamines, exhibit potential for a variety of applications due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Regioselective Synthesis Techniques : The development of regioselective synthesis techniques for furan-2,5-dicarboxylic acid monoamides highlights the chemical manipulation of furan derivatives, akin to the furamide component in the target compound, showcasing the potential for creating a variety of biologically active molecules through precise synthetic strategies (Fischer & Fišerová, 2015).
Novel Benzodifuranyl Derivatives as Anti-Inflammatory Agents : The synthesis of novel benzodifuranyl derivatives for application as anti-inflammatory and analgesic agents demonstrates the therapeutic potential of structurally complex molecules. These compounds, including various heterocyclic derivatives, have shown significant inhibitory activity on cyclooxygenase enzymes, suggesting their utility in drug development (Abu‐Hashem et al., 2020).
Molecular Docking and Enzyme Inhibition
Molecular Docking Study for Alzheimer’s Disease : A study involving the synthesis and molecular docking of benzamide derivatives, including piperazine and furamide units, as potential therapeutic agents for Alzheimer’s disease, illustrates the relevance of such compounds in addressing neurological conditions. The enzyme inhibition activity against butyrylcholinesterase highlighted one compound with exceptional IC50 value, underlining the importance of structural moieties similar to those in the target compound for drug discovery (Hussain et al., 2016).
特性
IUPAC Name |
2,5-dimethyl-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-12-16(14(2)26-13)19(24)22-20-18(15-8-4-5-9-17(15)27-20)21(25)23-10-6-3-7-11-23/h12H,3-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYPNFIQXKACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)



![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)